molecular formula C17H17N3OS B2672102 N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide CAS No. 892687-22-8

N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2672102
CAS No.: 892687-22-8
M. Wt: 311.4
InChI Key: OMTWFKWCYWRHJD-UHFFFAOYSA-N
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Description

The compound “N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide” is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT Raman, NMR, and UV-vis spectroscopy . These techniques can provide information about the compound’s geometric structure, electronic features, and vibrational modes .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Benzimidazole derivatives are generally considered to be air stable and soluble in established processing solvents .

Scientific Research Applications

Antimicrobial and Antiprotozoal Agents

Research has demonstrated that derivatives of N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide exhibit potent and selective activities against certain pathogens. For instance, compounds derived from related structures have shown significant inhibitory effects against the gastric pathogen Helicobacter pylori, including strains resistant to conventional antibiotics like metronidazole or clarithromycin. These compounds display low minimal inhibition concentrations (MICs), indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002). Similarly, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited strong activity, with IC50 values in the nanomolar range, outperforming metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).

Synthesis of Novel Compounds with Biological Activities

Further studies have focused on the design and synthesis of various analogs and derivatives incorporating the benzimidazole scaffold for exploring their biological activities. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the subject compound, have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS). These compounds have shown potential in attenuating the growth of human lymphoma B cells, both in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012). Another research avenue has explored the antimicrobial and genotoxic properties of benzimidazole derivatives, underscoring the versatility of this chemical framework in generating compounds with varied biological effects (Benvenuti et al., 1997).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the target they interact with . Some benzimidazole derivatives have shown significant hypoglycemic effects and are being studied as potential treatments for type-2 diabetes .

Future Directions

Benzimidazole derivatives are a promising area of research due to their diverse biological activities . Future research could focus on synthesizing new benzimidazole derivatives and studying their potential applications in medicine and other fields .

Properties

IUPAC Name

N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-7-6-10-14-16(12)19-17(18-14)22-11-15(21)20(2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWFKWCYWRHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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